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Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other
biologically active molecules. The development of efficient and highly stereoselective methods
for their preparation is a key focus in modern organic chemistry. This document details the
application of tert-butyl (mesitylsulfonyl)oxycarbamate as a versatile aminating agent in the
organocatalytic enantioselective synthesis of chiral amines. The strategy involves a two-step
sequence: (1) an asymmetric aziridination of a,-unsaturated aldehydes to form chiral N-Boc-
aziridinyl aldehydes, followed by (2) diastereoselective ring-opening and subsequent functional
group transformations to yield a variety of valuable chiral amine derivatives. This methodology
offers a powerful route to enantiomerically enriched amines from readily available starting
materials.

Application Notes

The use of tert-butyl (mesitylsulfonyl)oxycarbamate in conjunction with a chiral
organocatalyst, such as a prolinol ether derivative, enables the direct and highly
enantioselective aziridination of a,3-unsaturated aldehydes. The resulting N-Boc protected
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aziridinyl aldehydes are versatile intermediates that can be converted into a range of chiral
amine-containing structures.

Key Advantages of this Methodology:

» High Enantioselectivity: The use of chiral organocatalysts provides excellent control over the
stereochemical outcome of the aziridination reaction.

» Mild Reaction Conditions: The reactions are typically carried out under mild conditions,
tolerating a variety of functional groups.

o Operational Simplicity: The protocols are straightforward to implement in a standard
laboratory setting.

o Versatile Intermediates: The N-Boc-aziridinyl aldehyde products can be readily transformed
into chiral amino alcohols, diamines, and other valuable building blocks.

The overall synthetic pathway involves the formation of a chiral aziridine intermediate from an
a,B-unsaturated aldehyde, followed by its conversion to the desired chiral amine.

Step 1: Asymmetric Aziridination
a,B-Unsaturated Aldehyde tert-Butyl (mesitylsulfonyl)oxycarbamate Chiral Organocatalyst

Aziridination l

eduction Reductive Amination

Step 2: Conversion to Chiral Amines
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Figure 1: Overall workflow for the synthesis of chiral amines.

Data Presentation
Table 1: Organocatalytic Enantioselective Aziridination

of Varjous a,B-Unsaturated Aldehydes

o,pB-
Entry Unsaturated Product Yield (%) ee (%)
Aldehyde
N-Boc-
1 Cinnamaldehyde  (2R,3S)-2-formyl- 85 >99
3-phenylaziridine
N-Boc-
2 (E)-Hex-2-enal (2R,3S)-2-formyl- 78 95
3-propylaziridine
N-Boc-
(E)-4-
. (2R,3S)-3-(4-
3 Chlorocinnamald 82 98
chlorophenyl)-2-
ehyde o
formylaziridine
N-Boc-
(E)-4- (2R,3S)-2-formyl-
4 Methoxycinnama  3-(4- 80 99
Idehyde methoxyphenyl)a
ziridine
N-Boc-
E)-3-(Furan-2- 2R,3S)-2-formyl-
. (E)-3-( ( ) y . 96

ylacrylaldehyde 3-(furan-2-

yhaziridine

Table 2: Synthesis of Chiral Amines from N-Boc-
Aziridinyl Aldehydes
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Aziridine Transformatio .
Entry Product Yield (%)
Precursor n
(2R,3S)-N-Boc-
N-Boc- )
Reduction 2-
1 (2R,3S)-2-formyl- 95
o (NaBH4) (hydroxymethyl)-
3-phenylaziridine o
-phenylaziridine
3-phenyl d
) (2R,3S)-N-Boc-
Reductive
N-Boc- o 2-
2 (2R,3S)-2-f I Amination (b lamino) 88
,3S)-2-formyl- enzylamino)m
B -y (BnNH2, Y
3-phenylaziridine ethyl)-3-
NaBH(OACc)3) o
phenylaziridine
(2S,3R)-3-(tert-
(2R,3S)-N-Boc-
) ] butoxycarbonyla
2- Ring Opening ]
3 mino)-3- 92
(hydroxymethyl)-  (H2, Pd/C)
o phenylpropane-
3-phenylaziridine i
1,2-diol
(2S,3R)-N1-
(2R,3S)-N-Boc-
) benzyl-3-(tert-
Ring Openin butoxycarbonyla
4 ((benzylamino)m 9P g ] Y Y 85
(H2, Pd/C) mino)-3-
ethyl)-3-
o phenylpropane-
phenylaziridine o
1,2-diamine

Experimental Protocols
Protocol 1: Synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate

This protocol describes the synthesis of the aminating agent from commercially available
starting materials.

Materials:

o Mesitylene-2-sulfonyl chloride
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tert-Butyl N-hydroxycarbamate

Triethylamine (TEA)

Anhydrous diethyl ether

Ethyl acetate

Hexanes

Procedure:

To a flame-dried, argon-purged round-bottom flask, add mesitylene-2-sulfonyl chloride (1.0
eq) and dissolve it in anhydrous diethyl ether (to make a 0.5 M solution).

Add tert-butyl N-hydroxycarbamate (1.2 eq).

Cool the flask to 0 °C in an ice bath.

Add triethylamine (1.1 eq) dropwise to the stirred solution.

Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.

Upon completion, filter the reaction mixture to remove the triethylammonium chloride
precipitate and wash the solid with diethyl ether.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes (e.g., 25:75) to afford tert-butyl (mesitylsulfonyl)oxycarbamate
as a white solid.

Protocol 2: Organocatalytic Enantioselective
Aziridination of Cinnamaldehyde

This protocol details the asymmetric aziridination of cinnamaldehyde as a representative a,[3-

unsaturated aldehyde.
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Materials:

Cinnamaldehyde

 tert-Butyl (mesitylsulfonyl)oxycarbamate

» (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (chiral organocatalyst)
e Sodium carbonate (Na2CO3)

¢ Anhydrous dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSO4)

Procedure:

e To a dry vial, add the chiral organocatalyst (20 mol%).
e Add anhydrous DCM and cool the solution to 0 °C.

e Add cinnamaldehyde (1.0 eq) to the solution.

e In a separate vial, dissolve tert-butyl (mesitylsulfonyl)oxycarbamate (1.2 eq) and
Na2CO3 (1.5 eq) in anhydrous DCM.

» Add the solution of the aminating agent to the catalyst-aldehyde mixture dropwise over 10
minutes.

 Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC.
e Upon completion, quench the reaction with saturated agueous sodium bicarbonate solution.

o Separate the layers and extract the aqueous layer with DCM (3x).
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o Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to yield N-Boc-
(2R,3S)-2-formyl-3-phenylaziridine.

» Determine the enantiomeric excess by chiral HPLC analysis.
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Figure 2: Proposed catalytic cycle for the aziridination.

Protocol 3: Conversion of N-Boc-Aziridinyl Aldehyde to
a Chiral Amino Alcohol

This protocol describes the reduction of the aldehyde functionality to a primary alcohol.

Materials:
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N-Boc-(2R,3S)-2-formyl-3-phenylaziridine

Sodium borohydride (NaBH4)

Methanol

Dichloromethane (DCM)

Saturated aqueous ammonium chloride solution

Procedure:

Dissolve N-Boc-(2R,3S)-2-formyl-3-phenylaziridine (1.0 eq) in a mixture of DCM and
methanol (e.g., 4:1) and cool to 0 °C.

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional
hour.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the mixture with DCM (3x).

Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography to afford (2R,3S)-N-Boc-2-
(hydroxymethyl)-3-phenylaziridine.

Protocol 4: Conversion of Chiral Aziridinyl Alcohol to a
Chiral Amino Diol via Ring Opening

This protocol outlines the hydrogenolytic ring-opening of the aziridine to yield a chiral amino
diol.

Materials:
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(2R,3S)-N-Boc-2-(hydroxymethyl)-3-phenylaziridine

Palladium on carbon (10 wt. % Pd/C)

Methanol

Hydrogen gas (H2)

Procedure:

e Dissolve (2R,3S)-N-Boc-2-(hydroxymethyl)-3-phenylaziridine (1.0 eq) in methanol.
« Add 10 wt. % Pd/C (10 mol % Pd).

o Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g.,
using a balloon).

« Stir the reaction vigorously at room temperature for 12-24 hours.

« Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad
with methanol.

» Concentrate the filtrate under reduced pressure to obtain the crude (2S,3R)-3-(tert-
butoxycarbonylamino)-3-phenylpropane-1,2-diol, which can be purified by chromatography if
necessary.
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Figure 3: Subsequent transformations of the aziridine intermediate.

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Chiral
Amines using tert-Butyl (mesitylsulfonyl)oxycarbamate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1269521#tert-butyl-mesitylsulfonyl-
oxycarbamate-in-the-synthesis-of-chiral-amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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